molecular formula C15H20N2O4S B3746537 1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one

1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B3746537
M. Wt: 324.4 g/mol
InChI Key: ZBJUXETXBHTWQR-UHFFFAOYSA-N
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Description

1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a methyl group and a morpholinylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Morpholinylsulfonylphenyl Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions: 1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the morpholine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted morpholine derivatives.

Scientific Research Applications

1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The morpholinylsulfonyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one
  • 1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-thione
  • 1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-amine

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinylsulfonyl group enhances its solubility and binding properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-methyl-4-morpholin-4-ylsulfonylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-12-11-13(17-6-2-3-15(17)18)4-5-14(12)22(19,20)16-7-9-21-10-8-16/h4-5,11H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJUXETXBHTWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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